molecular formula C20H20N2O3 B12159663 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1H-indol-4-yl)methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1H-indol-4-yl)methanone

Cat. No.: B12159663
M. Wt: 336.4 g/mol
InChI Key: BPHQPFOZPLKHOW-UHFFFAOYSA-N
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Description

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1H-indol-4-yl)methanone is a complex organic molecule that features both isoquinoline and indole moieties These structural motifs are significant in medicinal chemistry due to their presence in various bioactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1H-indol-4-yl)methanone typically involves multi-step organic synthesis. One common approach starts with the preparation of the isoquinoline and indole intermediates:

    Isoquinoline Intermediate: The isoquinoline moiety can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to form the isoquinoline ring.

    Indole Intermediate: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring.

These intermediates are then coupled through a condensation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s structural similarity to natural alkaloids makes it a candidate for studying biological pathways and interactions. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

Medically, the compound holds potential as a lead compound in drug discovery. Its isoquinoline and indole moieties are known to exhibit various pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Research into its specific biological activities could lead to the development of new therapeutic agents.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1H-indol-4-yl)methanone would depend on its specific biological target. Generally, compounds with isoquinoline and indole structures can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline): Similar isoquinoline structure but lacks the indole moiety.

    (1H-indole-3-carboxaldehyde): Contains the indole structure but lacks the isoquinoline moiety.

    (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanol: Similar structure but with a hydroxyl group instead of the indole moiety.

Uniqueness

The uniqueness of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1H-indol-4-yl)methanone lies in its combination of both isoquinoline and indole moieties, which are known for their diverse biological activities. This dual structure may confer unique pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-indol-4-yl)methanone

InChI

InChI=1S/C20H20N2O3/c1-24-18-10-13-7-9-22(12-14(13)11-19(18)25-2)20(23)16-4-3-5-17-15(16)6-8-21-17/h3-6,8,10-11,21H,7,9,12H2,1-2H3

InChI Key

BPHQPFOZPLKHOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=C4C=CNC4=CC=C3)OC

Origin of Product

United States

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